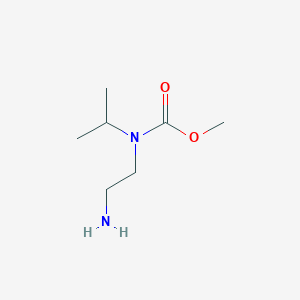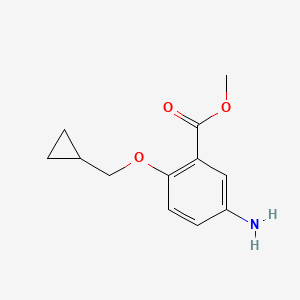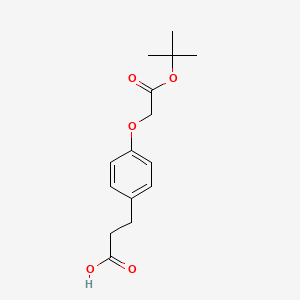
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid
Overview
Description
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is an organic compound that features a propionic acid moiety attached to a phenyl ring, which is further substituted with a tert-butoxycarbonylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.
Protection: The hydroxyl group of 4-hydroxybenzaldehyde is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form 4-tert-butoxycarbonylmethoxybenzaldehyde.
Aldol Condensation: The protected aldehyde undergoes an aldol condensation with malonic acid in the presence of a base like sodium ethoxide to form the corresponding β-hydroxy acid.
Decarboxylation: The β-hydroxy acid is then subjected to decarboxylation under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and condensation steps, and efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The phenyl ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxycarbonylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 4-tert-Butoxycarbonylmethoxybenzoic acid.
Reduction: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would depend on the specific active drug released.
Comparison with Similar Compounds
4-tert-Butoxycarbonylmethoxybenzoic acid: Similar structure but with a benzoic acid moiety instead of a propionic acid moiety.
3-(4-Methoxyphenyl)-propionic acid: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propanol: The reduced form of the compound, with an alcohol group instead of a carboxylic acid group.
Uniqueness: 3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid is unique due to the presence of the tert-butoxycarbonylmethoxy group, which provides steric protection and can be selectively removed under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-7-4-11(5-8-12)6-9-13(16)17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECNGLYBIFTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
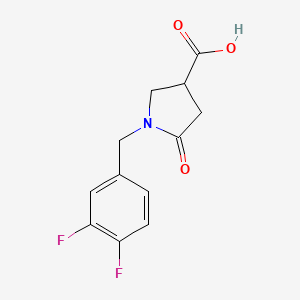
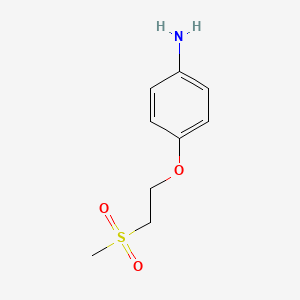

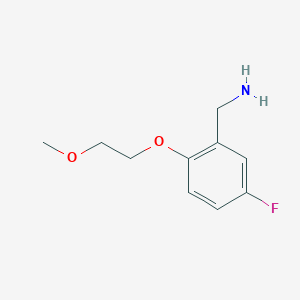
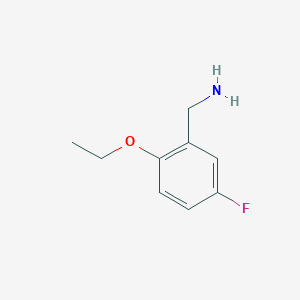
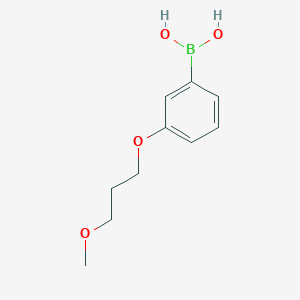
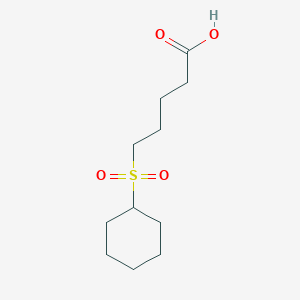
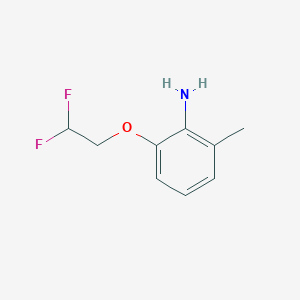
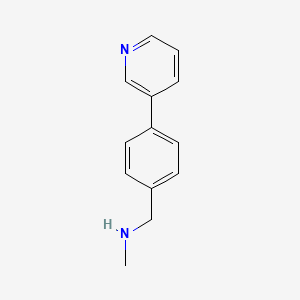

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)

